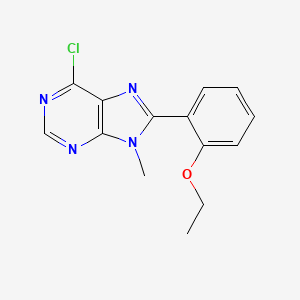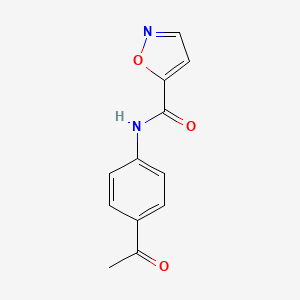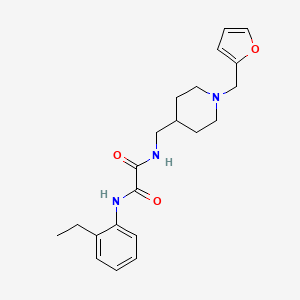
N1-(2-ethylphenyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-ethylphenyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide, also known as EFP-01, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. EFP-01 is a small molecule that has been synthesized through a multi-step process, and its structure has been confirmed through various analytical techniques.
Scientific Research Applications
Catalytic Activity in Chemical Synthesis
- Enhancing Cu-Catalyzed Coupling Reactions : N,N'-Bis(furan-2-ylmethyl)oxalamide derivatives, closely related to the compound , have shown effectiveness in promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This process enables coupling a wide range of (hetero)aryl bromides with various amines under low catalyst loadings, making it significant for the synthesis of pharmaceutically important building blocks (Bhunia, Kumar, & Ma, 2017).
Neuroinflammation Imaging
- PET Imaging of Microglia : Derivatives featuring the furan-2-ylmethyl and piperidin-4-ylmethyl groups are utilized in developing PET radiotracers for imaging of microglia and their involvement in neuroinflammation. This application is particularly relevant in studying neuropsychiatric disorders and monitoring neuroinflammatory effects of therapies, indicating a potential for these compounds in neuroscience research (Horti et al., 2019).
Antitumor Agents
- Polyamine Analogue-Induced Programmed Cell Death : N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane, a polyamine analogue similar in function to the oxalamide derivatives, has shown selective cytotoxic activity through induction of programmed cell death (PCD) in certain cell types. This activity suggests potential antitumor applications for similar compounds (Ha, Woster, Yager, & Casero, 1997).
Synthesis and Pharmacological Evaluation
- Novel Derivatives for Antidepressant and Antianxiety Activities : Studies on derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, which share structural similarities with the target compound, have highlighted their potential for antidepressant and antianxiety activities. These findings underscore the therapeutic prospects of related compounds (Kumar et al., 2017).
Neuropharmacology
- Role of Orexin-1 Receptor Mechanisms in Compulsive Food Consumption : The modulation of feeding, arousal, stress, and drug abuse through orexin receptors has been studied, with implications for eating disorders. Although not directly mentioned, derivatives structurally related to the compound might influence orexin receptor pathways, indicating a potential research avenue for understanding compulsive behaviors (Piccoli et al., 2012).
properties
IUPAC Name |
N'-(2-ethylphenyl)-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-2-17-6-3-4-8-19(17)23-21(26)20(25)22-14-16-9-11-24(12-10-16)15-18-7-5-13-27-18/h3-8,13,16H,2,9-12,14-15H2,1H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUDNOAQUNTVMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B2825024.png)
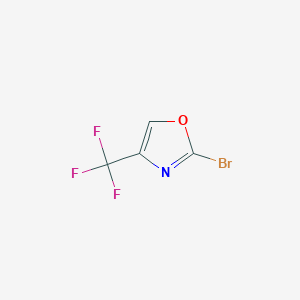
![5-[(2-Piperazin-1-yl-ethylamino)-methylene]-pyrimidine-2,4,6-trione](/img/no-structure.png)
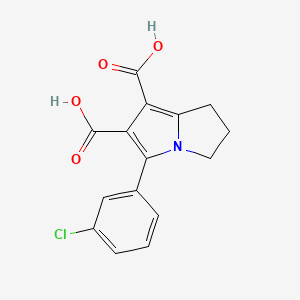
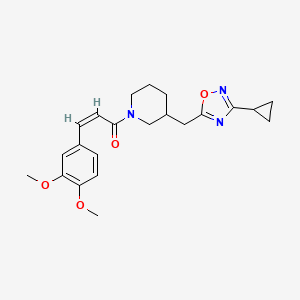
![2-[[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2825035.png)
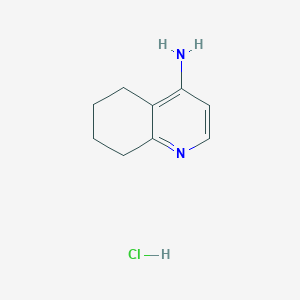
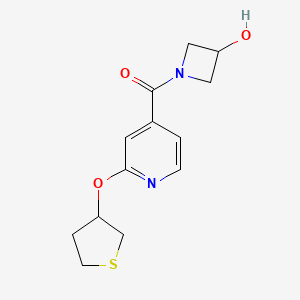
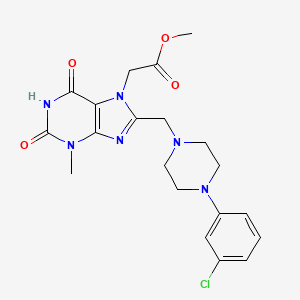
![3-cyclohexyl-N-[(1,2-dimethylindol-5-yl)methyl]propanamide](/img/structure/B2825040.png)

